REACTION_CXSMILES
|
O(CC1C=CC=CC=1)CC1C=CC=CC=1.C([O:23][C:24]12[CH2:33][CH:28]3[CH2:29][CH:30]([CH2:32][CH:26]([CH2:27]3)[CH2:25]1)[CH2:31]2)C1C=CC=CC=1>>[C:24]12([OH:23])[CH2:31][CH:30]3[CH2:29][CH:28]([CH2:27][CH:26]([CH2:32]3)[CH2:25]1)[CH2:33]2
|
Name
|
|
Quantity
|
8.7 mg
|
Type
|
reactant
|
Smiles
|
O(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
1-benzyloxyadamantane
|
Quantity
|
0.0276 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC12CC3CC(CC(C1)C3)C2
|
Name
|
3i
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC12CC3CC(CC(C1)C3)C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |